N-(1,3-benzodioxol-5-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound is a thienopyrimidine-derived acetamide featuring a 1,3-benzodioxol-5-yl (piperonyl) group linked via a sulfanyl-acetamide bridge to a 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The 1,3-benzodioxol-5-yl moiety contributes to π-π stacking interactions in biological targets, as observed in structurally related compounds .
Properties
Molecular Formula |
C18H17N3O4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17N3O4S2/c1-9-10(2)27-16-15(9)17(23)21(3)18(20-16)26-7-14(22)19-11-4-5-12-13(6-11)25-8-24-12/h4-6H,7-8H2,1-3H3,(H,19,22) |
InChI Key |
HHTPYNAONMFNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the pyrimidine ring, the presence/absence of ring saturation, and modifications to the aryl/heteroaryl acetamide group. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 3,5,6-trimethyl groups increase logP (~3.2) compared to the furan-2-ylmethyl analog (logP ~2.8) .
- Solubility : Methoxy/ethoxy substituents (e.g., 4-methoxyphenyl derivative) improve aqueous solubility (e.g., ~15 µM in PBS) but reduce membrane permeability .
- Metabolic Stability: Hexahydrobenzothieno derivatives () exhibit slower hepatic clearance due to reduced CYP3A4-mediated oxidation .
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